molecular formula C12H8ClNO2 B8294020 6-Oxo-1-phenyl-1,6-dihydro-pyridine-3-carbonyl chloride

6-Oxo-1-phenyl-1,6-dihydro-pyridine-3-carbonyl chloride

Cat. No. B8294020
M. Wt: 233.65 g/mol
InChI Key: QFHAGHYKFIIJSD-UHFFFAOYSA-N
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Patent
US09271976B2

Procedure details

After 510 mg (2.15 mmol) of 1-(5-methyl-1,3-thiazole-2-yl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid obtained in Example 45-2 was dissolved in 10 mL of toluene, 522 mg (4.30 mmol) of thionylchloride was added to the solution. Afterward, the resulting reaction solution was stirred under reflux at about 100° C. for 2 hours. After termination of the reaction was determined by liquid chromatography, the solvent was removed in vacuo. The resulting solid compound was used in Example 45-4 without an additional purification process.
Name
1-(5-methyl-1,3-thiazole-2-yl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1S[C:5]([N:7]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]([C:14]([OH:16])=O)=[CH:8]2)=NC=1.S(Cl)([Cl:19])=O.[C:21]1(C)C=[CH:25][CH:24]=[CH:23][CH:22]=1>>[O:13]=[C:12]1[N:7]([C:5]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:8]=[C:9]([C:14]([Cl:19])=[O:16])[CH:10]=[CH:11]1

Inputs

Step One
Name
1-(5-methyl-1,3-thiazole-2-yl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Quantity
510 mg
Type
reactant
Smiles
CC1=CN=C(S1)N1C=C(C=CC1=O)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
522 mg
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterward, the resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
Smiles
O=C1C=CC(=CN1C1=CC=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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